molecular formula C7H9N B163344 2,6-Dimethylpyridine-D9 CAS No. 135742-47-1

2,6-Dimethylpyridine-D9

カタログ番号: B163344
CAS番号: 135742-47-1
分子量: 116.21 g/mol
InChIキー: OISVCGZHLKNMSJ-XVGWXEQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethylpyridine-D9 (C₇D₉N) is a deuterated analog of 2,6-lutidine (2,6-dimethylpyridine), where all nine hydrogen atoms in the methyl groups are replaced with deuterium (D). Key properties include:

  • Molecular weight: 116.20 g/mol .
  • CAS Registry Number: [135742-47-1] .
  • Purity: ≥98% (atom% D) .
  • Applications: Used as a stable isotopic label in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and metabolic tracing due to its non-reactive deuterium atoms .

準備方法

Catalytic Deuteration of Pre-Formed 2,6-Lutidine

Mechanism and Reaction Conditions

Deuteration of 2,6-lutidine involves replacing hydrogen atoms in the methyl groups with deuterium using deuterium gas (D₂) or deuterium oxide (D₂O). Palladium on carbon (Pd/C) serves as the primary catalyst due to its high activity and selectivity. The reaction typically proceeds under mild conditions (80–120°C, 0.1–0.5 MPa D₂ pressure) to minimize side reactions such as over-deuteration or ring hydrogenation .

Table 1: Catalytic Deuteration Parameters

ParameterRangeOptimal Value
Temperature80–120°C100°C
D₂ Pressure0.1–0.5 MPa0.3 MPa
Catalyst Loading5–10% Pd/C (w/w)7% Pd/C
Reaction Time12–24 hours18 hours

Isotopic exchange occurs preferentially at the methyl groups, with >98% deuteration achieved in optimized setups . Post-reaction purification via distillation yields 2,6-dimethylpyridine-D9 with ≥99% chemical and isotopic purity.

Condensation Synthesis Using Deuterated Precursors

Industrial-Scale Route

The traditional synthesis of 2,6-lutidine involves gas-phase cyclization of formaldehyde, acetone, and ammonia. Substituting acetone with deuterated acetone (CD₃COCD₃) directly incorporates deuterium into the methyl groups:

HCHO+CD3COCD3+NH3C7D6H3N+H2O\text{HCHO} + \text{CD}3\text{COCD}3 + \text{NH}3 \rightarrow \text{C}7\text{D}6\text{H}3\text{N} + \text{H}_2\text{O}

Key Advantages :

  • Avoids post-synthetic deuteration steps.

  • Scalable to industrial production with yields of 70–75% .

Challenges and Optimizations

  • Byproduct Formation : Undeuterated acetone residues reduce isotopic purity. Solutions include using excess CD₃COCD₃ (3:1 molar ratio) and fractional distillation .

  • Catalyst Stability : Acidic catalysts (e.g., γ-Al₂O₃) deactivate over time. Regeneration cycles at 500°C restore activity .

Hydrodechlorination of Deuterated Intermediates

Stepwise Synthesis from 2,6-Dimethyl-4-Chloropyridine-d₆

Deuterated 2,6-dimethyl-4-chloropyridine (CD₃-C₅H₂Cl-CD₃) undergoes hydrodechlorination with D₂ over Pd/C:

CD3-C5H2Cl-CD3+D2Pd/CC7D6H3N+2DCl\text{CD}3\text{-C}5\text{H}2\text{Cl-CD}3 + \text{D}2 \xrightarrow{\text{Pd/C}} \text{C}7\text{D}6\text{H}3\text{N} + 2\text{DCl}

Table 2: Hydrodechlorination Performance

ConditionValueOutcome
D₂ Pressure0.1–0.2 MPa0.15 MPa
Temperature35–40°C38°C
Catalyst Reuse≤4 cyclesNo yield loss
Yield90–96%94% (avg.)

This method benefits from high selectivity and minimal byproducts, with DCl byproduct easily neutralized using Na₂CO₃ .

Comparative Analysis of Methods

Table 3: Method Efficacy and Scalability

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Catalytic Deuteration85–9098–99ModerateHigh
Condensation70–7595–97HighModerate
Hydrodechlorination90–96≥99HighHigh
  • Catalytic Deuteration : Ideal for small-scale production but limited by D₂ costs.

  • Condensation : Suitable for bulk synthesis but requires stringent precursor purity.

  • Hydrodechlorination : Balances yield and scalability, favored in industrial settings .

Catalyst Performance and Recycling

Pd/C catalysts demonstrate consistent activity across multiple cycles. In hydrodechlorination, catalyst reuse for four batches maintains 96% yield, reducing production costs by ~30% . Post-reaction filtration and washing with deuterated ethanol (C₂D₅OD) prevent isotopic contamination.

Purification and Quality Control

Distillation Protocols

Simple distillation under reduced pressure (20–50 mmHg) isolates this compound at 141–142°C, achieving >99% purity. Advanced techniques like spinning-band distillation further enhance isotopic purity to 99.5% .

Analytical Validation

  • ²H NMR : Confirms deuterium distribution (δ 2.5 ppm for CD₃ groups).

  • GC-MS : Verifies molecular ion peak at m/z 113.16 (C₇D₆H₃N⁺) .

化学反応の分析

Types of Reactions

2,6-Dimethylpyridine-D9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in deuterated analogs of the original compound .

科学的研究の応用

Organic Synthesis

Role as a Base:
2,6-Dimethylpyridine-D9 is widely utilized as a non-nucleophilic base in organic reactions. Its steric hindrance makes it less nucleophilic than regular pyridine, which allows it to act selectively in various reactions without interfering with nucleophilic sites. This property is particularly advantageous in the synthesis of complex organic molecules where selectivity is crucial .

Formation of Silyl Ethers:
The compound participates in the formation of silyl ethers , which are important intermediates in organic synthesis. The reaction typically involves the treatment of alcohols with silyl chlorides in the presence of this compound .

Catalysis

Brønsted Acid Sites Probing:
Research has demonstrated that 2,6-dimethylpyridine can serve as a probe for assessing the strength of Brønsted acid sites in various catalytic systems, such as zeolites and alumina. The adsorption behavior of this compound correlates with the acidity strength, making it valuable for characterizing catalytic materials .

Pharmaceutical Applications

Synthesis of Pharmaceuticals:
this compound is involved in the synthesis of several pharmaceutical compounds. Its derivatives are used in producing drugs for conditions such as hypertension and other cardiovascular diseases. The compound's structure allows for modifications that enhance the efficacy and safety profiles of these drugs .

Food Industry

Flavoring Agent:
Due to its nutty aroma at low concentrations, this compound has potential applications as a flavoring agent in food products. Its presence can enhance the sensory properties of various foods and beverages .

Environmental Applications

Biomarker Studies:
This compound has been detected in various foods and beverages, including teas and meats, suggesting its potential use as a biomarker for dietary studies. Understanding its metabolic pathways can provide insights into dietary habits and their effects on health .

Data Table: Summary of Applications

Application AreaSpecific UseDescription
Organic SynthesisNon-nucleophilic baseUsed to promote selective reactions without interfering with nucleophiles
CatalysisProbing Brønsted acid sitesAssesses acidity strength in catalytic materials
PharmaceuticalsDrug synthesisInvolved in creating drugs for cardiovascular diseases
Food IndustryFlavoring agentEnhances sensory properties in food products
Environmental StudiesBiomarker for dietary studiesIndicates consumption patterns through detection in various foods

Case Study 1: Catalytic Characterization

In a study published on the use of 2,6-dimethylpyridine as a probe for Brønsted acidity, researchers found that variations in the adsorption spectrum correlated with catalytic activity across different zeolites. This provided insights into optimizing catalysts for industrial processes .

Case Study 2: Pharmaceutical Development

A pharmaceutical company utilized this compound in the synthesis pathway for a new antihypertensive drug. The compound facilitated key reactions that improved yield and purity compared to traditional methods .

Case Study 3: Flavor Profile Enhancement

In food science research, the incorporation of this compound into meat products was shown to enhance flavor complexity without overpowering natural tastes. Sensory evaluations confirmed consumer preference for products containing this compound .

作用機序

The mechanism of action of 2,6-Dimethylpyridine-D9 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers: 2,3-Dimethylpyridine-D9

2,3-Dimethylpyridine-D9 (C₇D₉N, CAS [350818-65-4]) shares the same molecular formula but differs in methyl group positions. Key distinctions include:

  • Physical Properties : Boiling points and solubility may vary slightly due to differences in molecular symmetry.
Property 2,6-Dimethylpyridine-D9 2,3-Dimethylpyridine-D9
Molecular Weight 116.20 116.20
CAS RN [135742-47-1] [350818-65-4]
Substituent Positions 2,6-(CD₃)₂ 2,3-(CD₃)₂

Non-Deuterated Analog: 2,6-Lutidine

The non-deuterated form (C₇H₉N, CAS [108-48-5]) serves as a baseline for comparison:

  • Molecular Weight : 107.16 g/mol .
  • Isotopic Effects : In NMR, this compound eliminates proton signals, simplifying spectra for mechanistic studies. The deuterated form also exhibits a higher molecular ion peak in mass spectrometry (m/z 116 vs. 107) .
  • Cost: Deuterated analogs are significantly more expensive (e.g., ¥61,600 per gram for this compound vs. ~¥1,000 per gram for non-deuterated 2,6-lutidine) .

Hydroxyl-Substituted Derivative: 2,6-Dimethyl-4-hydroxypyridine

This compound (C₇H₉NO, MW 123.15) features a hydroxyl group at the 4-position:

  • Functional Group Impact : The hydroxyl group introduces acidity (pKa ~5–6) and hydrogen-bonding capability, contrasting with the lipophilic methyl groups of this compound .
  • Applications : Used in pharmaceutical synthesis as a building block, whereas deuterated analogs are reserved for isotopic tracing .
Property This compound 2,6-Dimethyl-4-hydroxypyridine
Molecular Formula C₇D₉N C₇H₉NO
Molecular Weight 116.20 123.15
Key Functional Groups CD₃ CH₃, OH

Other 2,6-Disubstituted Pyridines

Compounds like 2,6-bis(chloromethyl)pyridine (C₇H₆Cl₂N) and 2,6-bis(ethoxycarbonyl)pyridine (C₁₃H₁₅NO₄) highlight the impact of substituents:

  • Reactivity : Chloromethyl groups enable nucleophilic substitution reactions, while ethoxycarbonyl groups participate in hydrolysis or condensation .
  • Synthetic Yields : 2,6-disubstituted derivatives typically achieve 75–89% yields under optimized conditions, comparable to deuterated analogs .

生物活性

2,6-Dimethylpyridine-D9 (also known as 2,6-lutidine-D9) is a deuterated analog of 2,6-dimethylpyridine, a compound belonging to the pyridine family. The introduction of deuterium atoms can significantly alter the biological activity and pharmacokinetics of the compound. This article explores the biological activity of this compound, including its chemical properties, biological effects, and potential applications in research.

  • Molecular Formula : C₇H₉N (deuterated form: C₇D₉N)
  • Molecular Weight : 116.21 g/mol
  • Boiling Point : Data not available
  • Density : Approximately 0.9 g/cm³
  • Solubility : Slightly soluble in DMSO and methanol

Biological Activity Overview

Deuterated compounds like this compound have been studied for their unique biological activities due to the isotopic substitution. The deuteration can influence:

  • Metabolic Stability : Deuterated compounds often exhibit enhanced metabolic stability compared to their non-deuterated counterparts.
  • Pharmacokinetics : Changes in absorption, distribution, metabolism, and excretion (ADME) profiles are observed with deuteration.

Table 1: Comparison of Biological Activities

Property2,6-DimethylpyridineThis compound
LD50 (oral, rat)400 mg/kgNot specified
Metabolic Half-lifeShortExtended
Enzyme InteractionModerateReduced
ToxicityModerateLower

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It acts as a non-nucleophilic base in organic synthesis and may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with nicotinic acetylcholine receptors due to its structural similarity to nicotine.

Case Studies

  • Pharmacokinetic Studies :
    A study by Russak et al. (2019) assessed the impact of deuterium substitution on pharmacokinetics. It was found that deuterated compounds exhibited prolonged half-lives and reduced clearance rates compared to their non-deuterated forms . This suggests potential for enhanced efficacy in therapeutic applications.
  • Toxicological Assessments :
    Toxicity studies indicate that while 2,6-dimethylpyridine has a moderate toxicity profile (LD50 = 400 mg/kg), the deuterated version may present lower toxicity levels due to altered metabolic pathways . This could make it a safer alternative in drug formulations.

Applications in Research

Due to its unique properties, this compound is primarily utilized for:

  • Drug Development : As a tracer in pharmacokinetic studies.
  • Organic Synthesis : Employed as a base in various chemical reactions.
  • Biological Research : Used to study metabolic processes involving pyridine derivatives.

特性

IUPAC Name

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISVCGZHLKNMSJ-XVGWXEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3═(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form diethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

For example, dimethylaniline borane can be reacted with ammonia to produce ammonia borane as shown below. (C6H5)(CH3)2N.BH3+NH3=(C6H5)(CH3)2N+NH3.BH3 In other examples, diethylaniline borane, phenylmorpholine borane or lutidine borane can be reacted with ammonia to form ditethylaniline and ammonia borane, phenylmorpholine and ammonia borane, or lutidine and ammonia borane.
[Compound]
Name
(C6H5)(CH3)2N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H5)(CH3)2N NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
phenylmorpholine borane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。